
1-(4-Amino-3-chlorophenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-Amino-3-chlorophenyl)ethanone often involves complex reactions and methodologies. For instance, a study detailed the synthesis and characterization of a compound through a combined experimental and theoretical analysis, emphasizing the importance of such methods in understanding the synthesis pathways of related compounds (Parveen S. et al., 2016). Another example includes the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, showcasing the variety of techniques used in the synthesis of similar compounds (Power J. et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often studied using vibrational spectra, HOMO-LUMO analysis, and molecular docking studies. Such studies help in understanding the equilibrium geometry, vibrational wavenumbers, and the electronic properties of these compounds, as seen in the research by Parveen S. et al. (2016).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to the formation of various heterocycles, demonstrating the compound's versatility in organic synthesis. For example, Moskvina V. et al. (2015) explored the condensation reactions leading to different heterocyclic compounds, showcasing the chemical reactivity and potential applications of these substances (Moskvina V. et al., 2015).
Wissenschaftliche Forschungsanwendungen
Heterocyclization and Derivative Synthesis :
- A study demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions, leading to the formation of isoflavones and other heterocycles like isoxazole and pyrazoles. This process is significant in the synthesis of complex organic compounds (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activity :
- Research has explored the synthesis and antimicrobial properties of certain derivatives of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone. These compounds, starting from materials like 4-chlorophenol, showed potential against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Molecular Docking and Vibrational Studies :
- A combined experimental and theoretical study on the molecular structure and vibrational spectra of derivatives of 1-(4-chlorophenyl)ethanone provided insights into their potential pharmaceutical applications. This includes understanding the electronic properties and potential for interaction with biological targets (ShanaParveen et al., 2016).
Synthesis of Novel Derivatives for Pharmaceutical Applications :
- The synthesis of novel 1H-indole derivatives from 2-chloro-1-(indoline-1-yl)ethanone, which have shown significant antimicrobial activity, indicates the potential of 1-(4-Amino-3-chlorophenyl)ethanone derivatives in drug discovery (2020).
Enantioselective Synthesis for Drug Intermediates :
- A study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate for the antifungal agent Miconazole highlighted the role of specific chemical compounds in creating enantiomerically pure drug intermediates. This process is crucial for synthesizing drugs with specific desired properties (Miao, Liu, He, & Wang, 2019).
Development of Anticonvulsive Compounds :
- Research on the synthesis of morpholin-4-yl and alkoxyphenyl derivatives of 1-(4-chlorophenyl)ethanone found that these compounds exhibited significant anticonvulsive activity. This indicates the potential use of these derivatives in the development of treatments for neurological disorders (Papoyan et al., 2011).
Anti-HIV-1 RT Evaluation :
- A study involving the design, synthesis, and evaluation of 1-(piperazin-1-yl)ethanone derivatives showed significant potency against HIV-1 RT, indicating potential applications in the treatment of HIV (Chander et al., 2017).
Safety and Hazards
The safety information for 1-(4-Amino-3-chlorophenyl)ethanone indicates that it has some hazards associated with it. The GHS symbol is GHS07, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(4-amino-3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXDPRCTIRHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284909 | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6953-83-9 | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

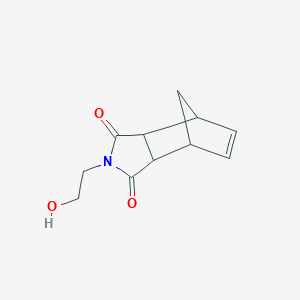

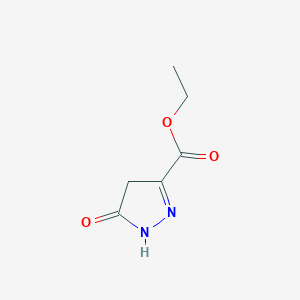
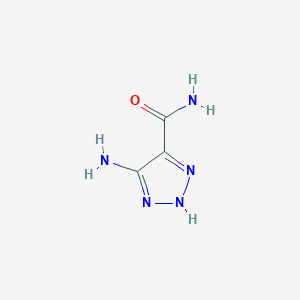
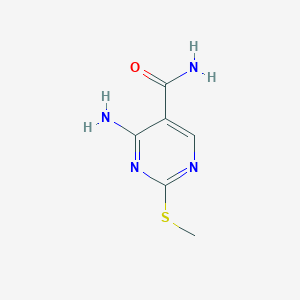



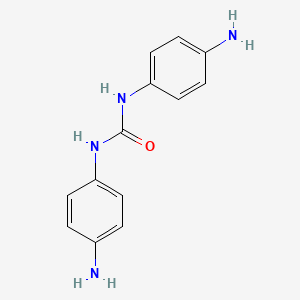


![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
